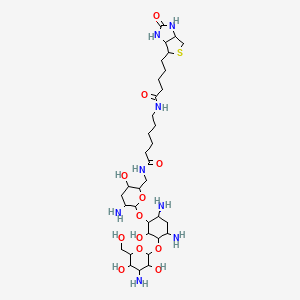

Biotinamidocaproate Tobramycin Amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H62N8O12S |

|---|---|

Molecular Weight |

807.0 g/mol |

IUPAC Name |

N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide |

InChI |

InChI=1S/C34H62N8O12S/c35-15-10-16(36)31(54-33-28(48)25(38)27(47)21(13-43)52-33)29(49)30(15)53-32-17(37)11-19(44)20(51-32)12-40-24(46)7-2-1-5-9-39-23(45)8-4-3-6-22-26-18(14-55-22)41-34(50)42-26/h15-22,25-33,43-44,47-49H,1-14,35-38H2,(H,39,45)(H,40,46)(H2,41,42,50) |

InChI Key |

FRSAHHMPWJHCMY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N |

Origin of Product |

United States |

The Role of Synthetic Conjugates in Advancing Molecular Biology Tools

Synthetic conjugates are hybrid molecules created by covalently linking two or more distinct molecules to generate a new entity with combined or enhanced functionalities. nih.gov In molecular biology, these conjugates are instrumental in overcoming the limitations of individual molecules and enabling novel research applications. cdnsciencepub.com For instance, the conjugation of a therapeutic agent to a targeting moiety can improve its delivery to specific cells or tissues, thereby increasing efficacy and reducing off-target effects. cdnsciencepub.com

Principles and Applications of Biotinylation in Research Methodologies

Biotinylation is the process of covalently attaching biotin (B1667282), a small B-vitamin, to other molecules such as proteins, nucleic acids, or, in this case, an antibiotic. nih.gov The primary principle behind the widespread use of biotinylation in research is the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) and streptavidin. nih.gov This bond is one of the strongest known in nature, making it an ideal system for labeling and detecting biomolecules with high sensitivity and specificity. nih.gov

The applications of biotinylation are vast and integral to many modern biochemical techniques. These include:

Enzyme-Linked Immunosorbent Assays (ELISAs): Biotinylated antibodies are commonly used to enhance signal detection.

Western Blotting: Biotinylated secondary antibodies, in conjunction with streptavidin-enzyme conjugates, provide a sensitive method for detecting specific proteins.

Affinity Chromatography: Biotinylated molecules can be efficiently purified from complex mixtures using columns with immobilized avidin or streptavidin. nih.gov

Immunohistochemistry and Immunofluorescence: Biotinylated probes allow for the precise localization of molecules within cells and tissues.

Pull-Down Assays: Biotinylated "bait" molecules can be used to isolate and identify their interacting partners from cell lysates.

The versatility of biotinylation chemistry allows for the labeling of various functional groups on target molecules, further expanding its utility in research.

Aminoglycosides As Rna Binding Ligands and Their Derivatives in Experimental Systems

Synthetic Pathways for Biotin-Aminoglycoside Conjugation

The synthesis of this compound is a multi-step process that requires careful consideration of the reactive functional groups on both the tobramycin and the biotin-linker moiety. Tobramycin possesses multiple primary amine and hydroxyl groups, necessitating a strategic approach to achieve selective conjugation.

The formation of a stable amide bond is central to the conjugation of biotin to tobramycin. A common and efficient method involves the use of an activated form of biotin, typically an N-hydroxysuccinimide (NHS) ester. nih.govapexbt.com NHS-activated biotin reagents react readily with primary amino groups under mild alkaline conditions to form a stable amide linkage. apexbt.com

For the synthesis of this compound, a biotin derivative containing the aminocaproate linker would first be synthesized and then activated. This involves reacting biotin with 6-aminocaproic acid to form biotin-amidocaproic acid, which is then converted to its NHS ester. This activated biotin-linker construct can then be reacted with tobramycin.

A critical aspect of this synthesis is the use of protecting groups for the amine functionalities on tobramycin that are not intended for conjugation. nih.gov Reagents such as benzyl (B1604629) chloroformate (CbzCl) can be used to protect the multiple amino groups of tobramycin. nih.gov Following the protection steps, the desired amine, often at the 6"-position, can be selectively deprotected or left available for reaction.

The reaction between the protected tobramycin and the biotin-amidocaproate-NHS ester would proceed in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). sigmaaldrich.com The final step in the synthesis involves the removal of the protecting groups from the tobramycin moiety, typically through hydrogenolysis if Cbz groups are used, to yield the final this compound conjugate. nih.gov

The choice of the chemical linker is crucial as it can influence the stability, solubility, and biological activity of the final conjugate. The aminocaproate spacer in this compound provides a flexible six-carbon chain that separates the bulky biotin molecule from the tobramycin core. This separation can be important to minimize steric hindrance and preserve the biological activity of the tobramycin moiety, such as its binding to the bacterial ribosome. The length of the spacer arm can be a critical factor in optimizing the functionality of bioconjugates. researchgate.net

The synthesis of the biotin-linker component involves the formation of an amide bond between the carboxylic acid of biotin and the amino group of 6-aminocaproic acid. This can be achieved using standard peptide coupling reagents. The resulting biotin-amidocaproic acid possesses a terminal carboxylic acid that can then be activated, for example, as an NHS ester, for subsequent reaction with tobramycin. nih.gov

Table 1: Key Parameters in the Synthesis of this compound

| Parameter | Description | Examples/Conditions | Reference |

|---|---|---|---|

| Biotin Activating Agent | Reagent used to activate the carboxyl group of the biotin-linker for reaction with tobramycin's amine. | N-hydroxysuccinimide (NHS) | apexbt.com |

| Tobramycin Protecting Group | Chemical group used to temporarily block reactive amines on tobramycin to ensure selective conjugation. | Benzyl chloroformate (Cbz) | nih.gov |

| Coupling Reaction Solvent | Solvent used to facilitate the reaction between activated biotin-linker and tobramycin. | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | sigmaaldrich.com |

| Deprotection Method | Method to remove the protecting groups from tobramycin after conjugation. | Hydrogenolysis (for Cbz groups) | nih.gov |

| Linker | Spacer molecule connecting biotin and tobramycin. | 6-Aminocaproic acid | N/A |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

The confirmation of the structure and the assessment of the purity of the synthesized this compound are critical steps that rely on a combination of advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC) is an essential tool for both the purification and the purity assessment of the final conjugate. nih.gov Reversed-phase HPLC, often with the use of an ion-pairing reagent like heptafluorobutyric acid (HFBA), can effectively separate the biotinylated tobramycin from unreacted starting materials and side products. researchgate.net The purity of the conjugate can be determined by analyzing the peak area in the chromatogram.

Mass Spectrometry (MS) is indispensable for confirming the molecular weight of the synthesized compound. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of aminoglycoside derivatives. researchgate.net The expected mass of this compound (C₃₄H₆₂N₈O₁₂S) is approximately 806.97 g/mol . nih.gov Tandem mass spectrometry (MS/MS) can provide further structural information by inducing fragmentation of the molecule and analyzing the resulting fragment ions, which can help to confirm the connectivity of the biotin, linker, and tobramycin components. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of the conjugate. acs.org Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments would be employed. mdpi.com Comparison of the NMR spectra of the conjugate with that of the starting tobramycin would reveal chemical shift changes indicative of the site of biotinylation. nih.govnih.gov For instance, the signals corresponding to the protons and carbons near the conjugated amine on the tobramycin molecule would be expected to show significant shifts.

Table 2: Analytical Techniques for the Characterization of this compound

| Technique | Purpose | Expected Outcome | Reference |

|---|---|---|---|

| HPLC | Purification and Purity Assessment | A single major peak corresponding to the purified conjugate. | nih.gov |

| Mass Spectrometry (MS) | Molecular Weight Confirmation and Structural Information | A molecular ion peak corresponding to the calculated mass of the conjugate (~806.97 Da). Fragmentation patterns confirming the structure. | researchgate.netnih.gov |

| NMR Spectroscopy | Detailed Structural Elucidation | Characteristic shifts in the ¹H and ¹³C spectra confirming the site of conjugation and the integrity of the molecule. | acs.orgnih.gov |

| FT-IR Spectroscopy | Functional Group Analysis | Presence of characteristic amide bond absorption bands. | N/A |

Interactions with RNA Aptamers and Nucleic Acid Structures

The ability of this compound to interact with nucleic acids is conferred by its tobramycin component. Tobramycin, an aminoglycoside antibiotic, is known to bind to specific RNA structures, most notably the A-site of bacterial 16S ribosomal RNA (rRNA), where it disrupts protein synthesis. patsnap.comdrugbank.com However, its binding is not limited to ribosomal RNA; it can also interact with other structured RNA molecules, including aptamers specifically selected for high-affinity binding. nih.govelsevierpure.com

The tobramycin moiety exhibits significant specificity for particular RNA sequences and structures. In its natural antibiotic role, it targets the A-site on the 16S rRNA within the 30S ribosomal subunit, interfering with the decoding of mRNA. patsnap.com This interaction is highly specific, involving contacts with key nucleotide bases within helix 44 of the rRNA. drugbank.com

Beyond the ribosome, tobramycin's specificity has been exploited through the development of RNA aptamers, which are short nucleic acid sequences engineered to bind targets with high affinity. For instance, the RNA aptamer J6f1, a 40-nucleotide stem-loop structure, binds tobramycin stoichiometrically and can effectively discriminate between tobramycin and other structurally similar aminoglycosides. nih.gov The binding site within this aptamer involves nucleotide bases in a stem-loop region, with two bulge structures being crucial for creating a pocket that allows the aminoglycoside to access the bases. nih.gov This recognition is based on direct interaction with the nucleotide bases rather than solely with the phosphate (B84403) backbone. nih.gov The 6' amino group of tobramycin is solvent-accessible, which is the key feature allowing it to be linked to the biotin moiety without disrupting its RNA-binding capability. pnas.org

The interaction is not limited to bacterial rRNA or synthetic aptamers. Studies have shown that tobramycin can also bind to eukaryotic RNAs, such as yeast tRNAAsp, and helix 69 of the 23S rRNA. nih.govoup.com

Table 1: Binding Affinity of Tobramycin Moiety to Various RNA Structures This table presents reported dissociation constants (Kd) for the interaction between tobramycin and different RNA molecules, illustrating the affinity of the binding.

| RNA Target | Reported Dissociation Constant (Kd) | Reference |

|---|---|---|

| E. coli H69 hairpin (23S rRNA) | 0.2 ± 0.2 μM | oup.com |

| Yeast tRNAAsp | 267 nM | nih.gov |

| RNA Aptamer J6RNA | 0.77 nM | elsevierpure.com |

| RNA Aptamer J6f1 | ~5 nM | nih.govpnas.org |

The binding of aminoglycosides like tobramycin to RNA is a dynamic process governed by specific kinetic and thermodynamic parameters. The interaction is primarily driven by favorable enthalpic contributions, which are enhanced in the case of high-affinity binders like neomycin (a related aminoglycoside) compared to lower-affinity ones. researchgate.net This suggests that the formation of specific hydrogen bonds and electrostatic interactions between the drug and the RNA target is a major driving force for complex formation. researchgate.net

Thermodynamic studies of related aminoglycoside-RNA interactions reveal that binding is often linked to the uptake of protons, with the binding enthalpies becoming more favorable at higher pH. researchgate.net The salt dependency of the binding affinity indicates that electrostatic interactions between the positively charged amino groups of the tobramycin molecule and the negatively charged phosphate backbone of the RNA are significant contributors to the stability of the complex. researchgate.net

The stability of the tobramycin-RNA complex can be exceptionally high, particularly with engineered aptamers. For the J6RNA aptamer, the dissociation constant (Kd) is in the sub-nanomolar range (0.77 nM), indicating a very stable complex. elsevierpure.com In another study, the Kd for tobramycin binding to the J6f1 aptamer was reported to be between 0.8 and 5 nM. pnas.org This high affinity is crucial for the function of this compound as a reliable molecular tool.

Engagement with Streptavidin/Avidin (B1170675) Systems via Biotin Moiety

The second functional component of the molecule is the biotin moiety, which engages with avidin and streptavidin proteins. This interaction is renowned for its extraordinary strength and specificity, making it one of the most widely used tools in molecular biology and biotechnology. nih.govthermofisher.com

The interaction between biotin and streptavidin (or avidin) is one of the strongest known non-covalent biological interactions. thermofisher.com The dissociation constant (Kd) for this binding is in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M), which means that once formed, the complex is extremely stable and essentially irreversible under most physiological conditions. thermofisher.comnih.govaatbio.com

Streptavidin, a tetrameric protein isolated from the bacterium Streptomyces avidinii, has four identical subunits, each capable of binding one biotin molecule. aatbio.comexcedr.com This multivalency is a key feature exploited in many applications. aatbio.com The binding pocket for biotin is a deep beta-barrel structure where the vitamin is held by a network of hydrogen bonds and van der Waals interactions. nih.gov The bond formation is rapid and is resistant to extremes of pH, temperature, and denaturing agents. thermofisher.comnih.gov

Table 2: Comparison of Biotin-Binding Proteins This table outlines the key characteristics of Avidin and Streptavidin, the primary protein targets for the biotin moiety.

| Feature | Avidin | Streptavidin |

|---|---|---|

| Source | Avians (e.g., egg white), amphibians | Bacterium Streptomyces avidinii |

| Glycosylation | Yes (Glycoprotein) | No |

| Isoelectric Point (pI) | ~10.5 (basic) | ~5-6 (neutral/slightly acidic) |

| Binding Affinity (Kd) | ~10⁻¹⁵ M | ~10⁻¹⁴ M |

| Non-specific Binding | Higher due to glycosylation and charge | Lower |

The stability and specificity of the biotin-streptavidin interaction make it an ideal molecular handle for mediating interactions. nih.gov In the context of this compound, the biotin moiety serves as a high-affinity anchor to streptavidin or avidin. By conjugating streptavidin to other molecules (e.g., enzymes, fluorophores) or immobilizing it on a solid support, the location of the this compound, and by extension the RNA it is bound to, can be controlled. thermofisher.comexcedr.com This system is fundamental to numerous assays, including ELISAs, Western blotting, immunohistochemistry, and affinity purification. thermofisher.com The small size of the biotin tag rarely interferes with the function of the molecule it is attached to, which is a significant advantage. aatbio.com

Function as a Chemical Inducer of Dimerization (CID)

The dual-binding nature of this compound allows it to function as a Chemical Inducer of Dimerization (CID). pnas.org CIDs are small molecules that induce the association of two other molecules, which would not otherwise interact. wikipedia.orgproquest.comwashington.edu In this specific case, this compound acts as a "molecular glue" to induce the dimerization of an RNA molecule and a protein. pnas.orgfrontiersin.org

This compound was specifically designed to mediate the formation of a ternary complex: Streptavidin-BTA-RNA. pnas.org The tobramycin end binds to its specific RNA aptamer (such as J6f1 or X1), while the biotin end binds to streptavidin. pnas.org This forced engagement brings the RNA and protein into close proximity. Research has shown that this induced complex is highly stable, in part because of the cooperative nature of the binding. The pre-formed streptavidin/BTA complex binds to the target RNA much more effectively than BTA alone, indicating an affinity-enhancing effect. pnas.org This CID-mediated engagement of a protein with an RNA molecule has been demonstrated to have biological consequences, such as inhibiting the translation of a target mRNA by physically blocking the progress of the ribosome when the RNA aptamer is placed in the 5' untranslated region. pnas.org

Table 3: Components of the this compound (BTA) CID System This table deconstructs the chemical inducer of dimerization system mediated by BTA.

| Component | Molecule/Moiety | Function | Reference |

|---|---|---|---|

| Chemical Inducer | This compound | Acts as a bifunctional linker/molecular glue. | pnas.org |

| RNA-Binding Module | Tobramycin | Binds specifically to a target RNA aptamer. | nih.govpnas.org |

| Protein-Binding Module | Biotin | Binds with high affinity to streptavidin or avidin. | pnas.orgthermofisher.com |

| RNA Target | RNA Aptamer (e.g., J6f1, X1) | Engineered nucleic acid sequence that is recognized by tobramycin. | pnas.org |

| Protein Target | Streptavidin / Avidin | Protein that is recognized by biotin. | pnas.org |

Principles of CID-Mediated RNA-Protein Complex Formation

Chemically Induced Dimerization (CID) is a powerful strategy used in chemical biology to control protein-protein or, in this case, RNA-protein interactions using a small, cell-permeable molecule. nih.govwikipedia.org The fundamental principle involves a bivalent "dimerizer" molecule that simultaneously binds to two separate biological macromolecules, bringing them into close proximity and inducing the formation of a ternary complex. washington.edu

In the context of this compound, the molecule functions as the specific chemical inducer of dimerization.

RNA-Binding Moiety: The tobramycin portion of the compound serves as the RNA-binding ligand. Tobramycin is an aminoglycoside antibiotic known to bind with high affinity and specificity to the A-site of the 16S ribosomal RNA (rRNA) within the small (30S) ribosomal subunit. nih.govmdpi.com

Protein-Binding Moiety: The biotin component acts as the protein-binding ligand. Biotin forms an exceptionally stable, non-covalent interaction with the protein streptavidin.

The mechanism proceeds as follows: this compound is introduced into a system containing both the target RNA (specifically, the ribosome) and a streptavidin-based protein, which may be an engineered fusion protein. The tobramycin end of the molecule anchors to its binding site on the ribosome, while the biotin end recruits and binds the streptavidin protein. This bridging action results in the formation of a stable, artificial RNA-protein complex that would not naturally occur. nih.gov The cooperative binding that ensues leads to higher-affinity complexes, effectively "forcing" the engagement of the protein with the ribosomal RNA. nih.gov This method allows researchers to place a specific protein at a precise location on the ribosome to study its function.

Modulation of Macromolecular Assemblies through Forced Engagement

The formation of the CID-mediated ternary complex directly modulates the function and dynamics of the ribosome, a large and complex macromolecular assembly. By forcibly engaging a protein onto the ribosome's surface, this compound can introduce significant steric hindrance, altering the ribosome's conformational state and its interactions with other components of the translational machinery. nih.govpnas.org

This forced engagement can disrupt the ribosome's normal operational cycle in several ways:

Interference with Factor Binding: The recruited protein can physically block the binding sites for essential translation factors, such as initiation factors (IFs), elongation factors (EFs), or release factors (RFs).

Alteration of Ribosomal Conformation: The presence of a large, tethered protein can induce conformational changes in the ribosome, potentially disrupting the intricate network of movements required for tRNA selection, peptidyl transfer, and translocation.

Disruption of Subunit Association: The complex could interfere with the association of the small (30S) and large (50S) ribosomal subunits, a critical step for forming a translationally competent 70S ribosome.

This strategy of using a bivalent molecule to target a protein to an mRNA template can create an RNA/protein complex stable enough to inhibit the function of that template. nih.gov The modulation is therefore a direct consequence of the induced proximity and the physical presence of the recruited protein on the ribosomal assembly.

Impact on Cellular Translational Processes

The primary consequence of the CID-mediated formation of a stable complex on the ribosome is the profound disruption of cellular translational processes. The impact ranges from direct inhibition of the core catalytic activities of the ribosome to the physical obstruction of its movement along messenger RNA (mRNA).

Ribosomal Binding and Inhibition of Protein Synthesis

The tobramycin moiety of the compound is a potent inhibitor of protein synthesis in its own right. As a member of the aminoglycoside family of antibiotics, tobramycin targets the decoding center of the bacterial 30S ribosomal subunit. mdpi.com It binds to a specific site on the 16S rRNA, primarily helix 44 (h44), where it interacts with key nucleotides such as A1408. nih.gov This interaction has several inhibitory effects:

It interferes with the decoding of the mRNA codon, leading to the incorporation of incorrect amino acids (miscoding).

It stabilizes the binding of transfer RNA (tRNA) in the A-site, which in turn inhibits the translocation step, where the ribosome moves along the mRNA to the next codon. nih.gov

The inhibitory potency of tobramycin and its derivatives on ribosomal processes can be quantified. For example, studies on tobramycin's ability to inhibit the translocation of wild-type (WT) ribosomes have determined specific inhibitory concentrations.

| Compound | Target Ribosome | Process Inhibited | IC₅₀ (µM) |

| Tobramycin | WT E. coli | Translocation | 16 |

| Tobramycin | A1408G Mutant E. coli | Translocation | 700 |

| This table presents data on the concentration of Tobramycin required to inhibit 50% of the ribosomal translocation activity (IC₅₀) on wild-type and mutant ribosomes, demonstrating the specificity of its binding to the primary h44 site. Data sourced from studies on tobramycin variants. nih.gov |

The binding affinity of tobramycin to its RNA target is also exceptionally high. Studies on synthetic riboswitches designed to bind tobramycin have identified binding sites with dissociation constants (KD) in the nanomolar range.

| Ligand | RNA Target | Binding Affinity (KD) |

| Tobramycin | Synthetic Riboswitch (Site 1) | 1.1 nM |

| Tobramycin | Synthetic Riboswitch (Site 2) | 2.4 µM |

| This table shows the dissociation constants for tobramycin binding to two distinct sites within an engineered RNA riboswitch, highlighting the potential for very high-affinity interactions. Data sourced from studies on novel tobramycin-dependent riboswitches. nih.gov |

Mechanisms of Ribosome Scanning Blockade and Translational Machinery Disruption

While the intrinsic activity of tobramycin inhibits elongation, the most significant impact of this compound comes from its function as a CID. The recruitment of a bulky streptavidin protein to the ribosome creates a formidable physical blockade. This mechanism is analogous to how some synthetic riboswitches function, where a structured RNA element in the 5' untranslated region (UTR) of an mRNA can stall or prevent the progression of the scanning ribosomal subunit. nih.gov

When the this compound-streptavidin complex is formed on a ribosome that is initiating translation, it can physically obstruct the path of the ribosome as it scans the mRNA from the 5' cap to find the AUG start codon. This blockade effectively prevents the assembly of a functional initiation complex at the correct start site, thereby shutting down the translation of that specific mRNA. nih.gov The entire translational machinery is thus disrupted not by subtle enzymatic inhibition alone, but by a direct and insurmountable steric hindrance imposed by the artificially recruited protein.

Positional Dependency of Translational Inhibition by CID-Mediated Interactions

The efficacy of translational inhibition by the CID-mediated complex is highly dependent on the position of the tobramycin binding site relative to critical functional regions of the ribosome-mRNA complex. The principle of positional dependency is a known factor in translational regulation, where the location of a regulatory element (like an RNA-binding protein or a stable secondary structure) dictates its repressive effect.

Applications of Biotinamidocaproate Tobramycin Amide in Advanced Research Paradigms

Elucidation of RNA-Protein Interaction Dynamics

RNA-protein interactions are fundamental to a vast array of cellular functions, from the regulation of gene expression to the catalysis of biochemical reactions. The dynamic nature of these interactions necessitates powerful analytical techniques to characterize their stability and composition. Biotinamidocaproate Tobramycin (B1681333) Amide, in conjunction with RNA aptamers that specifically bind to the tobramycin moiety, provides a robust platform for investigating these complex molecular partnerships. nih.gov

The affinity between a tobramycin-binding RNA aptamer and Biotinamidocaproate Tobramycin Amide can be harnessed to assess the stability of RNA-protein complexes. By immobilizing the biotinylated tobramycin amide on a streptavidin-coated surface, researchers can capture the corresponding RNA aptamer, which is typically fused to a target RNA sequence. This setup allows for the systematic investigation of factors that influence the stability of the RNA-protein complex, such as protein concentration, the presence of inhibitors, or post-translational modifications of the interacting proteins. The strength of the interaction can be quantified by measuring the amount of protein that co-purifies with the RNA under varying conditions.

A key advantage of this system is the ability to perform competition assays. The addition of free tobramycin can competitively elute the RNA-protein complex from the immobilized this compound. nih.govmpg.de The concentration of free tobramycin required for elution provides a quantitative measure of the affinity of the aptamer-tobramycin interaction, which in turn can be used to infer the stability of the associated RNA-protein complex.

Table 1: Factors Influencing RNA-Protein Complex Stability Assessment using this compound

| Factor | Method of Assessment | Expected Outcome |

| Protein Concentration | Varying the concentration of the protein of interest in the binding assay. | Increased protein concentration should lead to a higher yield of the co-purified RNA-protein complex, up to a saturation point. |

| Presence of Inhibitors | Introducing small molecules or other factors that may disrupt the RNA-protein interaction. | A decrease in the amount of co-purified protein indicates that the inhibitor destabilizes the complex. |

| Post-Translational Modifications | Comparing the binding of modified versus unmodified proteins to the target RNA. | Differences in binding affinity can reveal the role of specific modifications in complex stability. |

| Ionic Strength of Buffer | Performing the binding and elution steps in buffers with varying salt concentrations. | Changes in interaction strength can provide insights into the electrostatic nature of the RNA-protein interface. |

While direct application in traditional EMSA setups is less common, the principles behind the use of this compound are highly relevant. EMSA relies on the change in electrophoretic mobility of a nucleic acid upon protein binding. The biotin (B1667282) moiety of the compound allows for a modified version of this assay. For instance, a biotinylated tobramycin amide can be used to anchor a tobramycin-binding RNA aptamer to a streptavidin-coated plate or bead. This allows for a pull-down-based assay that can be analyzed by gel electrophoresis.

In this modified approach, the RNA-protein complex is formed in solution and then captured on the streptavidin-coated solid support via the biotin-tobramycin aptamer interaction. After washing away unbound proteins, the captured complexes can be eluted and analyzed by SDS-PAGE to identify the protein components. This method offers an advantage over traditional EMSA by incorporating a purification step, which can enhance the specificity of the results.

Development of Affinity-Based Tools for Proteomics and Molecular Biology

The high specificity and affinity of the biotin-streptavidin interaction make this compound an excellent tool for developing affinity-based applications in proteomics and molecular biology. utmb.edu These tools are instrumental in identifying and isolating specific proteins and their interaction partners from complex biological mixtures.

This compound can be employed in various assay formats for the detection and identification of RNA-binding proteins. In a manner analogous to an enzyme-linked immunosorbent assay (ELISA), a tobramycin-binding RNA aptamer can be immobilized on a microplate well. A cell lysate containing potential binding partners is then added. After an incubation period, the well is washed, and the captured proteins are detected using specific antibodies. The biotin tag on the tobramycin amide can also be used for detection with a labeled streptavidin conjugate.

Furthermore, proteins isolated using this affinity capture method can be identified using mass spectrometry. nih.govmpg.de This powerful combination allows for the large-scale identification of proteins that interact with a specific RNA molecule in a given cellular context. For example, this approach has been successfully used to characterize the protein components of the spliceosome. nih.govmpg.de

Table 2: Exemplary Proteins Identified Through Tobramycin-Aptamer Affinity Purification Coupled with Mass Spectrometry

| Protein Category | Examples of Identified Proteins | Functional Relevance |

| Spliceosomal Proteins | U1, U2, U4/U6.U5 snRNP components | Core components of the machinery responsible for pre-mRNA splicing. mpg.de |

| Heat Shock Proteins | IbpA | Involved in the cellular stress response and protein folding. nih.govnih.gov |

| Metabolic Enzymes | Various enzymes | Can be associated with RNA to regulate their expression or function. nih.govnih.gov |

The most prominent application of this compound is in affinity purification of ribonucleoprotein (RNP) complexes. nih.gov The strategy involves engineering a target RNA to include a tobramycin-binding aptamer. This tagged RNA is then expressed in cells or used in a cell-free extract. The RNP complexes that form on this RNA are subsequently isolated by passing the lysate over a column containing a resin to which this compound has been immobilized via its biotin tag. mpg.de

The gentle elution of the captured RNP complexes, typically achieved by competition with free tobramycin, helps to preserve the integrity of the complex for downstream analysis. nih.govmpg.de This method has proven particularly effective for the purification of dynamic and multi-component molecular machines like the spliceosome. nih.govmpg.de

Strategies for Targeted Modulation of Gene Expression in In Vitro Systems

While primarily a tool for isolation and analysis, the principles underlying the use of this compound can be adapted for the targeted modulation of gene expression in in vitro systems. By designing RNA aptamers that are part of a synthetic RNA molecule, it is possible to influence processes such as translation or splicing.

For instance, an RNA aptamer that binds tobramycin could be incorporated into the 5' untranslated region (UTR) of a messenger RNA (mRNA). The binding of this compound to this aptamer could sterically hinder the assembly of the translation initiation complex, thereby downregulating the expression of the corresponding protein.

Conversely, if the aptamer is placed within an intron, the binding of the tobramycin conjugate could interfere with the splicing machinery, leading to the retention of the intron and the production of a non-functional protein. While these applications are still largely conceptual, they highlight the potential for using this chemical tool to manipulate gene expression in a controlled, in vitro setting. This approach could be valuable for studying the functional consequences of specific RNA-protein interactions and for validating the roles of newly identified RNA-binding proteins.

Engineered Approaches for Inhibiting Eukaryotic Protein Synthesis

While tobramycin is primarily recognized for its potent inhibitory effects on bacterial protein synthesis, its interactions with eukaryotic ribosomes, although less pronounced, provide a basis for specialized research applications. nih.gov Aminoglycosides, as a class, can influence the fidelity of translation in eukaryotes, a property that can be harnessed in engineered systems. nih.gov The conjugation of tobramycin to biotin, as in this compound, does not inherently alter its fundamental mechanism of action but rather equips it for targeted delivery and detection in experimental setups.

The biotin moiety can facilitate the targeted delivery of tobramycin to specific eukaryotic cells or subcellular compartments that have been engineered to express biotin-binding proteins like streptavidin. This strategy allows for the localized inhibition of protein synthesis, enabling researchers to study the effects of translational shutdown in a spatially controlled manner.

Research Findings on Aminoglycoside Interaction with Ribosomes:

| Feature | Bacterial Ribosomes (Primary Target) | Eukaryotic Ribosomes |

| Binding Site | Primarily the A-site of the 30S ribosomal subunit. nih.gov | Interactions are more complex and can involve multiple sites on the 80S ribosome. nih.gov |

| Primary Effect | Inhibition of initiation complex formation and induction of mRNA misreading. nih.gov | Can induce miscoding and read-through of premature termination codons (PTCs). nih.gov |

| Affinity | High | Lower than for bacterial ribosomes. nih.gov |

These fundamental differences are critical. While tobramycin itself is not a first-line inhibitor for eukaryotic systems in therapeutic contexts, the biotinylated conjugate serves as a sophisticated tool for basic research, allowing for the investigation of the consequences of modulated protein synthesis in specific cellular contexts.

Design of RNA/Protein Complex-Targeting Probes for Gene Regulation Studies

The study of gene regulation often necessitates the ability to isolate and identify specific RNA molecules and their associated proteins. Biotin-labeled oligonucleotides are standard tools for this purpose, used in techniques like RNA pull-down assays. nih.gov this compound can be adapted for such applications, leveraging tobramycin's affinity for RNA.

Tobramycin, like other aminoglycosides, binds to specific RNA structures. This interaction can be exploited to design probes that target RNA-protein complexes. The biotin tag on the this compound allows for the selective capture of these complexes using streptavidin-coated beads. Subsequent analysis by techniques such as mass spectrometry can then identify the proteins that are bound to the target RNA. nih.gov

Interactive Data Table: Components of this compound as a Research Probe

| Component | Function in the Conjugate | Research Application |

| Tobramycin | RNA-binding moiety. | Targets specific RNA secondary structures, acting as the "hook." |

| Biotin | High-affinity tag. | Enables purification and detection via its strong interaction with streptavidin. |

| Amidocaproate Linker | Spacer arm. | Provides flexibility and reduces steric hindrance between tobramycin and biotin, facilitating their respective interactions. |

This multi-component design allows for a versatile "bait-and-prey" approach to studying the intricate networks of RNA and protein interactions that govern gene expression.

Contribution to Novel Reagent Development in Antimicrobial and Biochemical Research

The synthesis of this compound is in itself a contribution to the arsenal (B13267) of chemical tools available for biochemical and antimicrobial research. The conjugation of biotin to an antibiotic like tobramycin creates a versatile reagent with broad potential applications. moleculardepot.com

In the realm of antimicrobial research, such a conjugate can be used to study the mechanisms of antibiotic uptake and resistance. The biotin tag allows for the visualization and tracking of the tobramycin molecule as it interacts with and penetrates bacterial cells. Studies have shown that biotinylation can enhance the accumulation of molecules within bacteria, potentially by utilizing specific transport pathways. nih.gov

In broader biochemical research, biotinylated ligands are invaluable for developing assays, screening for binding partners, and in purification protocols. A biotinylated tobramycin molecule can be used to:

Develop screening assays: To identify new proteins or small molecules that bind to tobramycin or interfere with its binding to RNA.

Affinity chromatography: To purify proteins that have a natural affinity for tobramycin.

Surface plasmon resonance (SPR) and other biophysical assays: To quantify the binding kinetics of tobramycin to its RNA target or other interacting molecules.

The development of such reagents is crucial for advancing our understanding of fundamental biological processes and for the discovery of new therapeutic agents.

Structure Activity Relationship Studies and Analog Design for Biotinamidocaproate Tobramycin Amide

Impact of Spacer Length on Chemical Inducer of Dimerization Efficacy and Specificity

The linker or spacer connecting the two recognition motifs of a bivalent ligand is a critical determinant of its ability to induce dimerization effectively and specifically. In the case of Biotinamidocaproate Tobramycin (B1681333) Amide, the aminocaproate spacer plays a pivotal role in dictating the spatial orientation and distance between the tobramycin and biotin (B1667282) moieties.

The length of the spacer has a profound influence on the binding affinity and functional activity of bivalent compounds. nih.gov An optimal spacer length is crucial for allowing the two ends of the CID to simultaneously bind to their respective target proteins without introducing significant steric hindrance or conformational strain. For a hypothetical CID application where tobramycin binds to one protein (or a specific domain) and biotin binds to another (such as streptavidin or a streptavidin-fusion protein), the aminocaproate spacer must be of sufficient length to bridge the distance between the two binding sites.

Research on other bivalent ligands has consistently shown that both excessively short and overly long spacers can be detrimental to dimerization efficiency. A short spacer may prevent simultaneous binding, while an excessively long and flexible spacer might lead to intramolecular binding or binding to separate, non-interacting targets, thus reducing the desired dimerization. The optimal linker length is highly dependent on the specific protein targets and their dimerization interface. nih.gov

The following table illustrates the theoretical impact of varying spacer lengths on the efficacy of a bivalent ligand like Biotinamidocaproate Tobramycin Amide as a CID, based on general principles observed in other systems.

| Spacer Length | Predicted Dimerization Efficacy | Rationale |

| Too Short | Low | Fails to bridge the distance between the two target binding sites, leading to steric hindrance and preventing simultaneous binding. |

| Optimal | High | Allows for simultaneous binding to both target proteins with minimal conformational strain, maximizing the avidity effect. |

| Too Long | Low to Moderate | May lead to increased off-target binding, intramolecular interactions, or binding to non-dimerizing targets. Can also introduce unfavorable entropic penalties. |

Comparative Analysis with Related Biotinylated Aminoglycoside Conjugates

Furthermore, the method of biotinylation and the point of attachment on the aminoglycoside are critical. In this compound, the biotin is attached via an amide linkage. This modification of biotin's carboxylic acid group is known to affect its interaction with biotin transporters. nih.gov While the primary interaction for a CID application would likely be with streptavidin or a related protein, the nature of the linkage can still influence binding kinetics and affinity. acs.org

Conjugates of tobramycin with other molecules, such as peptides or other antibiotics, have been synthesized to enhance their antibacterial activity or to probe biological systems. nih.govresearchgate.net For instance, heterodimeric rifampicin-tobramycin conjugates have been shown to overcome intrinsic resistance in bacteria. researchgate.net These studies provide a framework for understanding how the conjugation of different moieties to tobramycin affects its biological activity, which is an important consideration in the rational design of a tobramycin-based CID. A tobramycin-EDTA conjugate has also been reported as an affinity-cleaving reagent, demonstrating that tobramycin can be functionalized to create novel molecular tools. nih.gov

The following table provides a comparative overview of hypothetical biotinylated aminoglycoside conjugates and their potential suitability as CIDs.

| Conjugate | Aminoglycoside Core | Linker Type | Potential Advantages/Disadvantages as a CID |

| This compound | Tobramycin | Aminocaproate | Well-defined structure; tobramycin's known RNA binding could be utilized. The simple linker may lack optimization for specific target distances. |

| Biotin-PEG-Kanamycin | Kanamycin | Polyethylene Glycol (PEG) | Kanamycin has a different RNA binding profile. The PEG linker can improve solubility and offers tunable length. nih.gov |

| Biotin-cysteine-Neomycin | Neomycin | Thioether (via cysteine) | Neomycin has a broader RNA binding spectrum. The linker provides a different chemical nature which might influence stability and non-specific binding. |

Rational Design Principles for Enhancing Molecular Recognition and Functional Activity

The rational design of a more effective CID based on the this compound scaffold would involve a multi-pronged approach focused on optimizing each of its components: the tobramycin moiety, the biotin tag, and the spacer. The overarching goal is to enhance molecular recognition of the intended targets and to maximize the functional consequence of dimerization.

Optimizing the Tobramycin Moiety: The tobramycin component could be modified to fine-tune its binding affinity and specificity for a particular target. Structure-activity relationship studies of aminoglycosides have revealed that specific hydroxyl and amino groups are crucial for their interaction with RNA. moleculardepot.com Site-directed modifications of tobramycin could be employed to either enhance its affinity for a known RNA target or to repurpose it to bind to a different protein or nucleic acid structure. The synthesis of tobramycin-catecholate conjugates, for example, has been explored to exploit siderophore uptake mechanisms in bacteria, illustrating how tobramycin can be chemically modified to alter its targeting properties. umanitoba.ca

Modifying the Biotin Tag: While biotin's interaction with streptavidin is exceptionally strong, there are instances where a tunable or reversible interaction might be desirable. kenyon.edu Analogs of biotin with altered binding kinetics could be incorporated. Moreover, for applications not involving streptavidin, the biotin tag could be replaced with a different small molecule ligand that binds to a protein of interest.

Spacer Optimization: As discussed in section 5.1, the spacer is a key element for optimization. A systematic variation of the spacer length and composition would be necessary to identify the optimal geometry for a given pair of targets. nih.govnih.gov Introducing more rigid spacers could reduce the entropic cost of binding and pre-organize the molecule for dimerization. Computational modeling can be a powerful tool to predict optimal spacer lengths and to design linkers with desired properties. nih.gov

Incorporating Cleavable Linkers: For certain applications, it may be beneficial to have a CID where the induced dimerization is reversible. This can be achieved by incorporating a cleavable linker between the tobramycin and biotin moieties. Such linkers could be designed to be sensitive to specific stimuli, such as light or the presence of a particular enzyme, allowing for temporal control over the dimerization event. nih.gov

The following table summarizes key rational design strategies for enhancing the properties of a this compound-based CID.

| Design Strategy | Component to Modify | Desired Outcome |

| Affinity Maturation | Tobramycin Moiety | Increased binding affinity and specificity for the target protein or nucleic acid. |

| Alternative Targeting | Biotin Tag | Ability to induce dimerization of proteins other than streptavidin fusions. |

| Linker Engineering | Spacer | Optimal distance and orientation for dimerization, improved solubility, and reduced non-specific binding. |

| Switchable Activity | Spacer | Introduction of cleavable elements for temporal control over dimerization. |

Future Directions and Emerging Research Avenues for Biotinamidocaproate Tobramycin Amide

Integration into High-Throughput Screening Platforms for Molecular Target Discovery

The unique structure of Biotinamidocaproate Tobramycin (B1681333) Amide makes it a promising candidate for integration into high-throughput screening (HTS) platforms aimed at discovering novel molecular targets. HTS methodologies are instrumental in the rapid screening of large chemical libraries to identify compounds that modulate specific biological pathways. The biotin (B1667282) moiety of Biotinamidocaproate Tobramycin Amide can be leveraged as a high-affinity handle for immobilization on streptavidin-coated surfaces, such as microplates or beads. This immobilization facilitates the development of robust and efficient screening assays.

Future research could focus on utilizing these immobilized platforms to identify novel bacterial proteins that interact with tobramycin. By exposing a library of bacterial protein extracts to the immobilized this compound, researchers could identify and subsequently characterize new binding partners. This approach could uncover previously unknown off-target effects of tobramycin or reveal novel mechanisms of action.

Table 1: Potential High-Throughput Screening Applications for this compound

| Screening Application | Assay Principle | Potential Outcomes |

| Novel Target Identification | Affinity-based pulldown assays using immobilized this compound followed by mass spectrometry. | Discovery of new bacterial proteins that interact with tobramycin, potentially revealing novel antibacterial targets. |

| Resistance Mechanism Elucidation | Comparative screening of protein extracts from antibiotic-susceptible and -resistant bacterial strains. | Identification of proteins involved in tobramycin resistance mechanisms. |

| Drug Repurposing Screens | Screening of known drug libraries for compounds that disrupt the interaction between this compound and its target. | Identification of existing drugs that could be repurposed as adjuvants to tobramycin therapy. |

Exploration of Novel Biological Pathways and Targets Amenable to CID Technology

Chemically Induced Dimerization (CID) is a powerful technique used to control protein-protein interactions and thereby modulate cellular signaling pathways. This technology typically employs a small molecule "dimerizer" to bring two fusion proteins into close proximity. The bifunctional nature of this compound, with its distinct tobramycin and biotin ends, presents an intriguing possibility for its adaptation in CID-based research.

A hypothetical CID system could be engineered where one protein of interest is fused to a tobramycin-binding domain (such as a synthetic aptamer or a modified ribosomal subunit) and another protein is fused to streptavidin. The addition of this compound would then induce the dimerization of these two proteins, allowing for the controlled activation or inhibition of specific biological pathways. This could be particularly valuable for studying bacterial pathogenesis and host-pathogen interactions.

Table 2: Hypothetical CID System Utilizing this compound

| Component | Description | Role in CID System |

| Protein A Fusion | Protein of interest fused to a tobramycin-binding domain. | One half of the dimerization pair. |

| Protein B Fusion | Second protein of interest fused to streptavidin. | The other half of the dimerization pair. |

| This compound | The chemical dimerizer. | Bridges the tobramycin-binding domain of Protein A and the streptavidin of Protein B. |

Further research in this area would involve the design and validation of such a system, which could open up new avenues for dissecting complex biological networks in both prokaryotic and eukaryotic cells.

Advanced Computational and Structural Biology Studies for Mechanistic Elucidation

While the primary mechanism of tobramycin is well-understood, the addition of the biotinamidocaproate linker could influence its binding kinetics, specificity, and transport across cell membranes. Advanced computational and structural biology studies are poised to provide a deeper understanding of these aspects at a molecular level.

Molecular dynamics simulations could be employed to model the interaction of this compound with the bacterial ribosome, providing insights into how the linker affects the binding affinity and conformational changes of the ribosomal target. Furthermore, these simulations could predict the compound's interactions with bacterial and eukaryotic cell membranes, offering clues about its permeability and potential for targeted delivery.

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be used to determine the high-resolution structure of this compound in complex with its biological targets. Such studies would provide invaluable atomic-level details of the binding interactions and could guide the rational design of next-generation aminoglycoside antibiotics with improved efficacy and reduced side effects.

Table 3: Potential Computational and Structural Biology Studies

| Research Area | Technique | Expected Insights |

| Target Binding | Molecular Dynamics Simulations | Understanding the influence of the biotinamidocaproate linker on the binding of tobramycin to the 30S ribosomal subunit. |

| Membrane Permeation | Molecular Dynamics Simulations | Predicting the mechanism and efficiency of the compound's transport across bacterial cell membranes. |

| Complex Structure | X-ray Crystallography / Cryo-EM | High-resolution structural determination of the compound bound to its target, informing rational drug design. |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of Biotinamidocaproate Tobramycin Amide?

- Methodology : Use high-performance liquid chromatography (HPLC) to assess purity, coupled with mass spectrometry (MS) for molecular weight confirmation. Polarization modulation infrared reflection–absorption spectroscopy (PM-IRRAS) is critical for analyzing amide bond formation (amide I, II, and A bands) . For robustness, apply process capability indices (e.g., Cpk) to evaluate assay reproducibility, as demonstrated in tobramycin proficiency testing .

Q. What conjugation chemistry is involved in synthesizing this compound, and how does spacer length influence biotin-avidin interactions?

- Methodology : The compound is synthesized via a biotinamidocaproate spacer linked to tobramycin through an amide bond. The six-carbon aminocaproate spacer reduces steric hindrance, enhancing streptavidin binding efficiency. Use BAC-Sulfo-NHS (biotinamidocaproate activated with sulfo-N-hydroxysuccinimide) for lysine residue conjugation . For advanced synthesis, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can integrate functional groups, as seen in tobramycin-CPP conjugates .

Q. What spectroscopic methods are suitable for confirming amide bond formation during synthesis?

- Methodology : Employ nuclear magnetic resonance (NMR) to track amide proton signals (δ 6.5–8.5 ppm) and Fourier-transform infrared spectroscopy (FTIR) for carbonyl stretch detection (~1650 cm⁻¹). PM-IRRAS provides additional validation of amide bond orientation in surface-immobilized layers .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the impact of this compound on bacterial biofilm formation, particularly at sub-inhibitory concentrations?

- Methodology : Use in vitro biofilm models (e.g., P. aeruginosa PAO1) with crystal violet staining for biomass quantification. Include sub-inhibitory concentrations (e.g., 0.3× MIC) to assess paradoxical biofilm induction, as observed in tobramycin studies. Validate results with confocal microscopy to visualize biofilm architecture .

Q. What strategies resolve contradictory data when assessing antimicrobial efficacy across bacterial strains?

- Methodology : Implement strain-specific MIC/MBC assays under standardized conditions (e.g., CLSI guidelines). Use isogenic mutant libraries to identify resistance mechanisms. For inconsistent results, apply transcriptomic profiling (RNA-seq) to compare gene expression in "persister" vs. susceptible cells, as demonstrated in tobramycin-CPP conjugate studies .

Q. How should in vitro models be optimized to study intracellular delivery efficiency of this compound conjugates?

- Methodology : Use fluorescently labeled conjugates (e.g., Atto 520-Biotin) to track cellular uptake via flow cytometry . Compare efficacy in macrophage-like cell lines (e.g., THP-1) with gentamicin protection assays. Include controls for endosomal escape, and validate with LC-MS/MS to quantify intracellular tobramycin levels .

Q. What experimental controls are critical when evaluating the commutability of this compound in multi-laboratory studies?

- Methodology : Include reference materials with known commutability (e.g., NIST standards) and calibrate assays using matrix-matched controls. Analyze inter-laboratory variability via Bland-Altman plots, as recommended in tobramycin proficiency testing frameworks .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility in dose-response studies of this compound?

- Methodology : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design . Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Report 95% confidence intervals and validate with independent replicates.

Q. What statistical frameworks are recommended for analyzing synergistic effects in combination therapies?

- Methodology : Apply the Chou-Talalay combination index (CI) method. Use SynergyFinder 3.0 for dose-matrix analysis and visualize results with 3D surface plots. Include Bliss independence and Loewe additivity models for cross-validation .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.